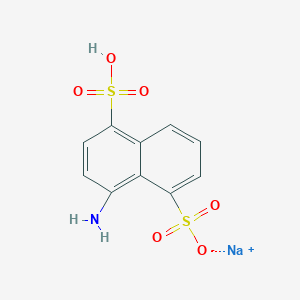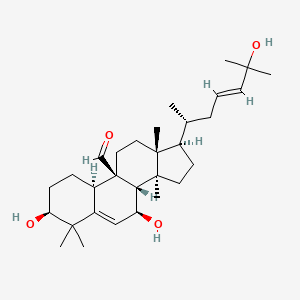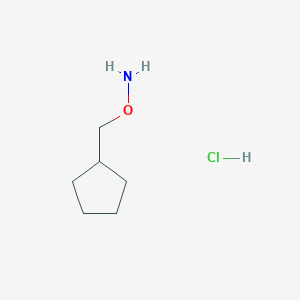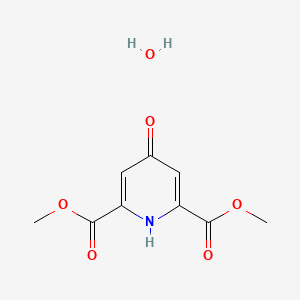
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of silicon-containing heterocycles has been explored through the dissolving-metal reaction. Specifically, the unsymmetrical compound 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene was prepared by reacting 1,1-dichloro-1-silacyclopent-3-ene with 2,3-dimethyl-1,3-butadiene. This reaction pathway is significant as it leads to the formation of compounds with potential applications in materials science and organic synthesis. The subsequent ring-opening reactions catalyzed by alkyllithium reagents in the presence of hexamethylphosphoramide (HMPA) result in high yields of the dimerized product, 2,3,12,13-tetramethyl-5,10-disiladispiro[4.4.4.4]octadeca-2,7,12,16-tetraene. The successful synthesis and dimerization of these silicon-containing compounds highlight the versatility of silicon chemistry and its potential for creating novel molecular architectures .
Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane has been elucidated using gas-phase electron diffraction. This technique allowed for the determination of bond lengths and angles at a nozzle temperature of 290 K. The six-membered ring was found to adopt a chair conformation with CS symmetry. The bond lengths and angles obtained from the electron diffraction data suggest a flattened ring structure in the vicinity of the silicon atom when compared to the typical cyclohexane ring. This flattening is attributed to the unique electronic and steric properties of silicon within the heterocycle. The precise measurements of the molecular structure provide valuable insights into the conformational preferences of silicon-containing heterocycles and their potential reactivity patterns .
Chemical Reactions Analysis
Although the provided data does not directly discuss the chemical reactions of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane, the synthesis and structural analysis of related silicon-containing compounds suggest that these materials can undergo a variety of chemical transformations. The reactivity of such compounds is often influenced by the presence of the silicon atom, which can impart unique electronic effects and steric demands on the molecule. The dimerization reaction of the related compound 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene, for example, demonstrates the potential for forming complex molecular structures through the manipulation of silicon-based heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-containing heterocycles are deeply influenced by the presence of the silicon atom and its interaction with other atoms in the molecule. The electron diffraction study of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane provides detailed information on the bond lengths and angles, which are crucial for understanding the three-dimensional shape and reactivity of the molecule. The chair conformation of the six-membered ring and the specific bond angles around the silicon atom indicate a distinct geometry that could affect the physical properties such as boiling point, solubility, and stability. These properties are essential for the practical application of such compounds in various fields, including materials science and organic synthesis .
Applications De Recherche Scientifique
Molecular Structure Analysis
- Molecular Structure Determination : The molecular structure of similar compounds like 2,2-dimethyl-1,3-dioxa-2-silacyclohexane has been determined using gas-phase electron diffraction, revealing details such as bond lengths and angles, which are crucial for understanding the chemical behavior and potential applications of these compounds (Schultz, Gergö, Kolonits, & Hargittai, 1993).
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : Research has been conducted on synthesizing novel oxa-cage compounds from related chemicals, which could provide insights into the synthesis processes and potential applications of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane (Lin, Huang, Lin, & Wu, 1996).
Complexation and Ligand Behavior
- Metal Complexation : Studies on similar compounds like 12,12-Dimethyl-1,4,7,10-tetraazacyclotridecane have explored their role in complexing with transition metal ions, which could be relevant for understanding the binding properties of this compound in similar scenarios (Steinmann & Kaden, 1975).
Potential Applications in Photogeneration and Catalysis
- Photogeneration of Hydrogen : Related compounds like [Pt(tolylterpyridine)(phenylacetylide)]+ have been used as photosensitizers in systems for hydrogen production, suggesting potential applications for this compound in similar photogeneration processes (Du, Knowles, & Eisenberg, 2008).
Chemical Reactions and Analysis
- Synthesis and NMR Analysis : Studies on similar compounds like 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiro-undecane provide insights into the synthesis and chemical shift analysis which could be relevant for this compound (Wei, 2011).
Innovative Material Development
- Development of Flame Retardant Materials : The synthesis of compounds like N-[3-(dimethoxy-methyl-silanyl)-propyl]-N′-(9-methyl-3,9-dioxo-2,4,8,10-tetraoxa-3,9-diphospha-spiro[5.5]undec-3-yl)-ethane-1,2-diamine suggests potential applications of this compound in developing innovative flame retardant materials (Li, Zhong, Wei, & Jiang, 2005).
Mécanisme D'action
Target of Action
The primary target of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is lithium-ion batteries (LIBs) . Specifically, it acts as a redox shuttle , a type of compound that is employed to prevent overcharging, which could lead to thermal runaway and catastrophic failure .
Mode of Action
This compound interacts with its target, the lithium-ion battery, by functioning as a redox shuttle . Redox shuttles are compounds that undergo reversible reduction and oxidation reactions, allowing them to transport electrons between the anode and cathode of a battery . This prevents overcharging by providing an alternative pathway for current flow when the battery reaches its maximum charge .
Biochemical Pathways
By acting as a redox shuttle, it influences the electron transport chain within the battery, thereby affecting the overall energy storage and release processes .
Result of Action
The primary result of the action of this compound is the increased safety and stability of lithium-ion batteries . By preventing overcharging, it reduces the risk of thermal runaway, a dangerous condition that can lead to battery failure and even explosions .
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-11-5-6-12-7-8-13-9-10-14-15(2,3)4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPOIKHOZYPSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732812 | |
| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864079-62-9 | |
| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)






![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)





